Comprehensive Physicochemical Profiling and Application Guide for (5-Tert-butylthiophen-2-yl)methanamine Hydrochloride
Comprehensive Physicochemical Profiling and Application Guide for (5-Tert-butylthiophen-2-yl)methanamine Hydrochloride
Executive Summary
In contemporary medicinal chemistry and drug development, the strategic substitution of phenyl rings with thiophene bioisosteres is a proven tactic to modulate lipophilicity, metabolic stability, and target affinity. (5-Tert-butylthiophen-2-yl)methanamine hydrochloride (CAS: 114098-24-7)[1] represents a highly versatile building block in this paradigm. The incorporation of the bulky tert-butyl group at the 5-position serves a dual mechanistic purpose: it significantly enhances the lipophilic surface area of the molecule, and it sterically occludes the C5 position of the thiophene ring—a notorious hotspot for cytochrome P450-mediated oxidative metabolism.
This technical whitepaper provides an authoritative, in-depth guide on the physical properties, analytical validation, and synthetic integration of this compound, designed specifically for application scientists and drug development professionals.
Physicochemical Profile & Structural Identity
Primary aliphatic amines attached to electron-rich heteroaromatics can be prone to oxidation and degradation. The isolation of this compound as a hydrochloride salt is a deliberate chemical choice. Salt formation stabilizes the amine, extends shelf life, and improves handling characteristics by rendering the compound as a free-flowing, crystalline solid rather than a potentially volatile or viscous oil.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties and structural identifiers of the compound, grounded in validated chemical databases[1],[2].
| Property | Value / Description |
| Chemical Name | (5-tert-butylthiophen-2-yl)methanamine hydrochloride |
| CAS Number | 114098-24-7 |
| Molecular Formula | C₉H₁₆ClNS (C₉H₁₅NS · HCl) |
| Molecular Weight | 205.75 g/mol (Salt) / 169.29 g/mol (Free Base) |
| Monoisotopic Mass (Free Base) | 169.09251 Da |
| SMILES (Free Base) | CC(C)(C)C1=CC=C(S1)CN |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, and moderately in Water |
Analytical Validation Workflows
Before deploying (5-tert-butylthiophen-2-yl)methanamine hydrochloride in high-throughput screening or library synthesis, its structural integrity must be verified. The following protocol is designed as a self-validating system , ensuring that any degradation or impurity is immediately flagged before downstream application.
Fig 1: Self-validating structural and purity assessment workflow for thiophene derivatives.
Protocol 1: NMR and LC-MS Structural Validation
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Causality of Solvent Choice: Dissolve 5 mg of the sample in 0.5 mL of DMSO-d₆. DMSO is chosen over CDCl₃ because it effectively disrupts the strong hydrogen bonding network of the hydrochloride salt, ensuring sharp, well-resolved signals for the amine protons.
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Step 1 (LC-MS Analysis): Inject 1 µL of a diluted sample (1 mg/mL in MeOH) onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid.
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Step 2 (Self-Validation Check): The protocol validates itself through mass concordance. The major chromatographic peak (>95% UV area at 254 nm) must yield an [M+H]⁺ ion of m/z 170.1. The absence of this mass indicates complete degradation, halting the workflow[2].
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Step 3 (¹H-NMR Acquisition): Acquire a standard 1D proton spectrum.
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Step 4 (Integration Validation): The tert-butyl group must integrate strictly to 9H (a sharp singlet at ~1.3 ppm). The thiophene aromatic protons will appear as two distinct doublets (2H total) around 6.7–6.8 ppm. The primary amine salt (-NH₃⁺) will present as a broad exchangeable signal integrating to 3H. Any deviation in these integration ratios indicates impurity or incomplete salt formation.
Kinetic Solubility & Stability Profiling
For biological assays, understanding the kinetic solubility of the HCl salt is paramount.
Protocol 2: High-Throughput Solubility Profiling
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Step 1: Prepare a 10 mM stock solution of the compound in 100% DMSO.
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Step 2: Spike 10 µL of the stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 100 µM.
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Step 3: Incubate the mixture at 25°C for 2 hours with gentle agitation, followed by centrifugation at 10,000 x g for 15 minutes to pellet any micro-precipitates.
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Step 4 (Self-Validation Check): Quantify the supernatant concentration via HPLC-UV against a known calibration curve. System Logic: If the calculated recovery is <95%, the system flags the compound as precipitating at 100 µM in aqueous media. This automatically triggers a dilution protocol to test at 50 µM and 10 µM, preventing false negatives in downstream biological assays caused by compound crashing.
Synthetic Applications: Amide Bond Formation
The primary utility of (5-tert-butylthiophen-2-yl)methanamine hydrochloride is its role as a nucleophile in amide coupling reactions to generate targeted libraries.
Fig 2: Mechanistic pathway for amide coupling utilizing the methanamine building block.
Protocol 3: Standardized Amide Coupling Workflow
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Step 1 (Activation): In a dry vial, dissolve 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF (0.2 M concentration).
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Step 2 (Freebasing & Addition): Add 1.1 equivalents of (5-tert-butylthiophen-2-yl)methanamine hydrochloride.
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Causality of Base Selection: Immediately add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The excess base is mechanically critical; 1.0 equivalent is consumed to neutralize the HCl salt of the amine (freebasing it for nucleophilic attack), while the remainder acts as a proton sponge for the coupling byproduct.
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Step 3 (Self-Validation Check): Monitor the reaction via LC-MS after 1 hour. The protocol is validated as complete only when the extracted ion chromatogram (EIC) for m/z 170.1 (the starting amine) drops below 5% relative abundance, proving complete consumption of the building block.
Safety, Handling, and GHS Classification
When handling the compound, strict adherence to safety protocols is required. Based on regulatory database tracking[1], the compound carries the following Globally Harmonized System (GHS) classifications:
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Acute Toxicity (Oral, Dermal, Inhalation) - Category 4: Hazard codes H302, H312, and H332.
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Skin Irritation - Category 2: Hazard code H315.
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Eye Irritation - Category 2A: Hazard code H319.
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Specific Target Organ Toxicity (Single Exposure) - Category 3: Hazard code H336 (May cause drowsiness or dizziness).
Handling Protocol: All weighing and dissolution steps must be performed within a Class II biological safety cabinet or a ventilated fume hood. Nitrile gloves and safety goggles are mandatory to mitigate dermal and ocular exposure risks[1].
References
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NextSDS. "(5-tert-butylthiophen-2-yl)methanamine hydrochloride — Chemical Substance Information". NextSDS Substance Database. URL: [Link]
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PubChemLite. "(5-tert-butylthiophen-2-yl)methanamine hydrochloride (C9H15NS)". Université du Luxembourg. URL: [Link]
